molecular formula C8H15NO4 B076452 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid CAS No. 10549-59-4

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid

Cat. No. B076452
CAS RN: 10549-59-4
M. Wt: 189.21 g/mol
InChI Key: UNZHTDWDYPKUFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid and related compounds involves catalytic acylation and other chemical reactions that yield compounds with significant potential for applications such as fluorescent probes for β-amyloids. For instance, a novel fluorescent probe for β-amyloids was synthesized through a catalytic acylation process, demonstrating the compound's potential in molecular diagnosis of diseases like Alzheimer’s (Fa et al., 2015).

Molecular Structure Analysis

Molecular structure analyses, including FT-IR, NMR, and X-ray diffraction studies, have been conducted to confirm the structures of synthesized compounds. The analysis provides insights into the vibrational wavenumbers, molecular electrostatic potential, and other properties crucial for understanding the compound's interactions and behavior (Raju et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid-related compounds reveals a range of reactions that lead to the synthesis of various derivatives with potential applications. These reactions include photocyclization, cycloadditions, and reactions with dinucleophiles, offering pathways to synthesize novel compounds (Hasegawa et al., 1990).

Scientific Research Applications

  • Alzheimer's Disease Diagnosis : A study by Fa et al. (2015) developed a fluorescent probe for β-amyloids, utilizing 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, which showed high binding affinities toward Aβ(1–40) aggregates. This research aids in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).

  • Chemical Synthesis : Obydennov et al. (2013) improved the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate by using a compound structurally similar to 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, contributing to advancements in synthetic methods (Obydennov et al., 2013).

  • Polymorphism in Pharmaceuticals : Nakata et al. (2009) studied the crystallization behavior of a compound closely related to 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, which is a serotonin receptor blocker with two polymorphs. This research provides insights into the crystallization process of pharmaceutical compounds (Nakata et al., 2009).

  • Enzymatic Assay Development : Zhang et al. (2008) synthesized haptens structurally similar to 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid for the development of an enzyme-linked immunosorbent assay (ELISA) for the detection of fenthion in fruit samples. This research contributes to the field of analytical chemistry and food safety (Zhang et al., 2008).

Safety And Hazards

There is no specific safety and hazard information available for “4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid”.


Future Directions

The future directions for the study and application of “4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid” are not readily available.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZHTDWDYPKUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid

Synthesis routes and methods I

Procedure details

The 2-dimethylamino ethanol (10 g, 0.11 mol) was dissolved in pyridine (100 mL) followed by the addition of succinic anhydride (16 g, 0.16 mol). The mixture was stirred at room temperature for 18 h before the pyridine was removed under vacuum at 40 C. The remaining solid was recrystallized from MeOH/Ether. The characterization data were consistent with the chemical structure and formula.
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10 g
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16 g
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Synthesis routes and methods II

Procedure details

In a two liter four neck flask equipped with stirrer, thermometer, condenser and addition funnel were charged succinic anhydride (200 g) and tetrahydrofuran (1400 ml). A homogeneous solution of succinic anhydride in tetrahydrofuran was made when the pot temperature reached 50° C. with external heating. Dimethylaminoethanol (178 g) was added at a rate that the exothermic reaction kept the pot temperature at 55° C. to 60° C. The reaction mixture was digested at 50° C. for a period of two hours after the addition of dimethylaminoethanol was completed. A first crop of crystalline product was collected by filtration and a second crop of product was collected from the mother liquor after concentration to 250 ml by means of reduced pressure distillation. These products were combined and dried in a vacuum over at 40° C. and 3 mm Hg pressure. The total yield was 303 g, 80% of the theoretical yield.
[Compound]
Name
four
Quantity
2 L
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Reaction Step One
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200 g
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1400 mL
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178 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Tian, Y Zhang, X Li, Y Xiong, T Wu, HW Ai - Nature Communications, 2022 - nature.com
Although fluorescent indicators have been broadly utilized for monitoring bioactivities, fluorescence imaging, when applied to mammals, is limited to superficial targets or requires …
Number of citations: 10 www.nature.com

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